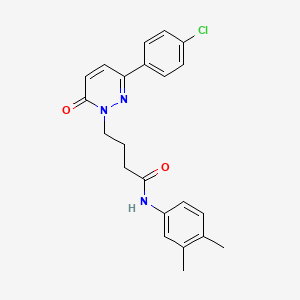

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Molecular Structure Analysis

The compound contains a pyrrolopyrazine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis of Heterocyclic Compounds : The compound is involved in the synthesis of new heterocyclic compounds with potential biological activity. Reactions with antipyrin, hydrazines, and other reagents yield pyridazinone derivatives and chloropyridazine derivatives, which are then used to prepare dithio derivatives and other compounds with antimicrobial and antifungal activities (Sayed et al., 2003).

- Synthesis of Azetidinones and Thiazolidinones : The compound participates in the synthesis of new azetidinones and thiazolidinones. These compounds are evaluated for their in vitro antimicrobial activity against various microbes and antitubercular activity against Mycobacterium tuberculosis H37 Rv (Modha et al., 2002).

Biological and Pharmaceutical Research

- Anticonvulsant and Muscle Relaxant Activities : Derivatives of the compound are synthesized and evaluated for their anticonvulsant activity and muscle relaxant activity. Some synthesized derivatives demonstrate promising results in standard drug comparison models (Sharma et al., 2013).

- Anticancer and Antiangiogenic Agents : Pyridazinone derivatives, including this compound, are recognized for their biological activities. New derivatives are synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities. Some derivatives exhibit inhibitory activities very close to standard drugs and show potential as antiangiogenic agents against various proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).

Chemical Properties and Applications

- Corrosion Inhibition : The compound is used in studies to understand the inhibition of steel corrosion in acidic media. The efficiency of inhibition is analyzed and found to be temperature-dependent, with the compound adsorbing on the steel surface according to a Temkin isotherm adsorption model. This suggests its potential use in protective coatings and materials preservation (Bouklah et al., 2004).

Propiedades

IUPAC Name |

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,4-dimethylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c1-15-5-10-19(14-16(15)2)24-21(27)4-3-13-26-22(28)12-11-20(25-26)17-6-8-18(23)9-7-17/h5-12,14H,3-4,13H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZMXCHNTWHEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2483629.png)

![Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2483630.png)

![3-(2-Chloro-4-fluorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2483633.png)

![3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2483637.png)

![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide](/img/structure/B2483639.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2483641.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide](/img/structure/B2483647.png)